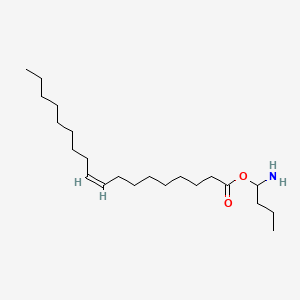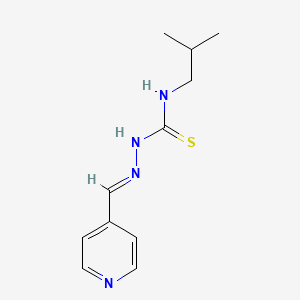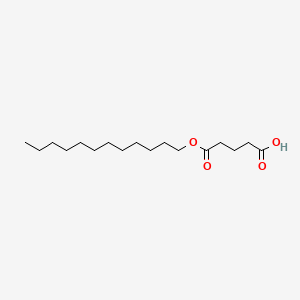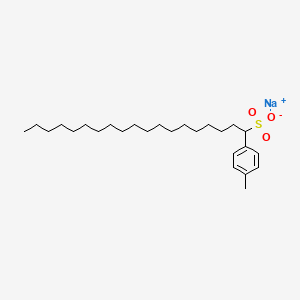![molecular formula C13H24Cl3N3O2 B12645325 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride CAS No. 56605-17-5](/img/structure/B12645325.png)
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride is a compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an intermediate in the synthesis of piperazine derivatives and its potential use in cancer treatment due to its alkylating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride typically involves the reaction of diethanolamine with thionyl chloride in chloroform at low temperatures. The reaction mixture is maintained at temperatures below 0°C, and the addition of diethanolamine is controlled to keep the temperature between -4°C and 6°C. After the addition, the mixture is stirred at room temperature for an hour and then heated to 60-65°C to allow the crystallization of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crystallized product is filtered, washed with chloroform or anhydrous ethanol, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of substituted amines, while oxidation can result in the formation of corresponding oxides .
Applications De Recherche Scientifique
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its role as an alkylating agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to the formation of cross-links and DNA strand breaks. This prevents DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard compound with similar alkylating properties but different clinical applications and side effects.
Uniqueness
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride is unique due to its specific chemical structure, which allows it to form stable intermediates and react under controlled conditions.
Propriétés
Numéro CAS |
56605-17-5 |
|---|---|
Formule moléculaire |
C13H24Cl3N3O2 |
Poids moléculaire |
360.7 g/mol |
Nom IUPAC |
3-[2-[bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C13H23Cl2N3O2.ClH/c1-3-13(4-2)11(19)18(12(20)16-13)10-9-17(7-5-14)8-6-15;/h3-10H2,1-2H3,(H,16,20);1H |
Clé InChI |
VGYTXRYJKKFNEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1)CCN(CCCl)CCCl)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)








